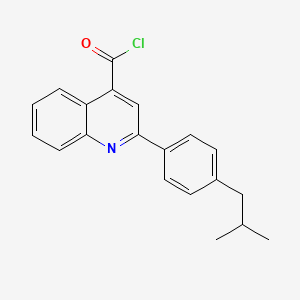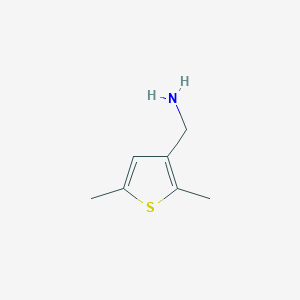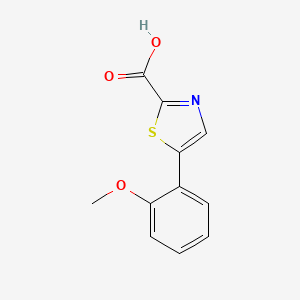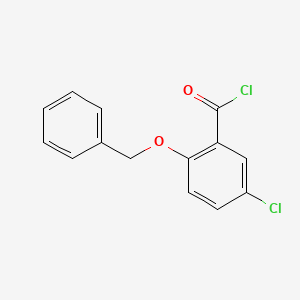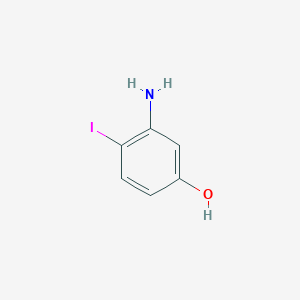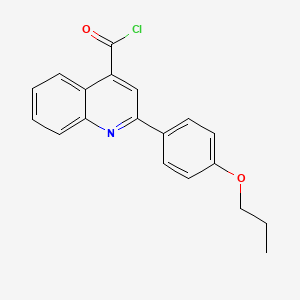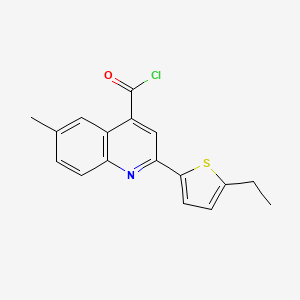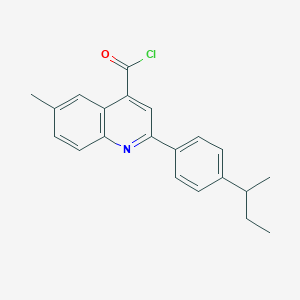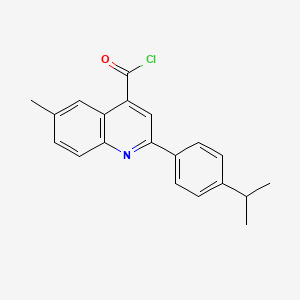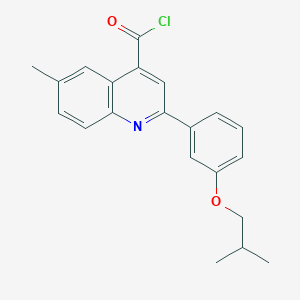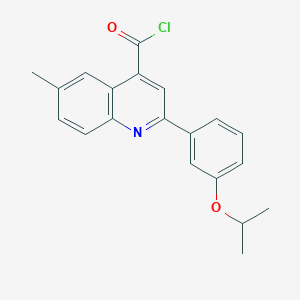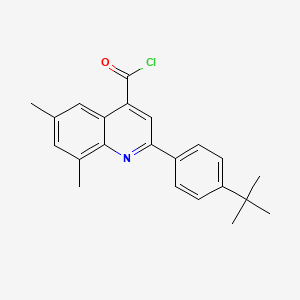
2-(4-Tert-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves electrophilic substitution reactions . For instance, 4-tert-Butylbenzoyl chloride is used in the synthesis of 9,9’-spirobifluorene-bridged bipolar systems containing 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties .Applications De Recherche Scientifique
- Application : 4-tert-Butylbenzoyl chloride, a compound similar to the one you mentioned, is used in the synthesis of 9,9’-spirobifluorene-bridged bipolar systems containing 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties .
- Method : The compound is refluxed with 4-methoxyphenyltetrazole for 2 hours .
- Results : This results in the formation of 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole in a yield of 96% .
- Application : 4-tert-Butylbenzoyl chloride is also used in the preparation of 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole .
- Method : The exact method is not specified, but it likely involves a reaction with 4-methoxyphenyltetrazole .
- Results : The product is used as an intermediate in the synthesis of other organic compounds .
Synthesis of 9,9’-spirobifluorene-bridged bipolar systems
Preparation of 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- Raw Material in Organic Synthesis
- Application : 2-(4-tert-Butylphenyl)ethanol, a compound similar to the one you mentioned, is used as an important raw material and intermediate in organic synthesis .
- Method : The exact method is not specified, but it likely involves a reaction with other organic compounds .
- Results : The product is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals, agrochemicals, and dyestuff .
- Synthesis of 9,9’-spirobifluorene-bridged bipolar systems
- Application : 4-tert-Butylbenzoyl chloride, a compound similar to the one you mentioned, is used in the synthesis of 9,9’-spirobifluorene-bridged bipolar systems containing 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties .
- Method : The compound is refluxed with 4-methoxyphenyltetrazole for 2 hours .
- Results : This results in the formation of 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole in a yield of 96% .
Safety And Hazards
The safety data sheet for a related compound, tert-Butyl acrylate, indicates that it is highly flammable, harmful if swallowed or in contact with skin, causes skin irritation, may cause an allergic skin reaction, toxic if inhaled, may cause respiratory irritation, and is toxic to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
2-(4-tert-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO/c1-13-10-14(2)20-17(11-13)18(21(23)25)12-19(24-20)15-6-8-16(9-7-15)22(3,4)5/h6-12H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCISGYITOMBDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)(C)C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



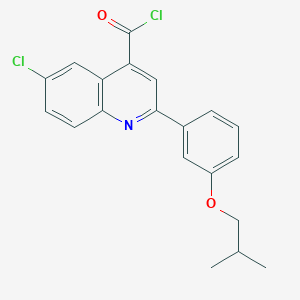
![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393856.png)
![5-[2-Chloro-3-(trifluoromethyl)phenoxy]-2-furoic acid](/img/structure/B1393859.png)
